![molecular formula C13H15NO7 B1592200 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate CAS No. 194995-47-6](/img/structure/B1592200.png)
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate
Overview
Description
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate is an organic compound with the molecular formula C13H15NO7 and a molecular weight of 297.26 g/mol . This compound is characterized by the presence of a nitrophenyl group, a carbonyl group, and an isobutyrate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate typically involves the reaction of 4-nitrophenol with chloroethyl chloroformate, followed by esterification with isobutyric acid . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve a high level of purity .
Chemical Reactions Analysis
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyrate group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Therapeutic Applications
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Prodrug Development :
- 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate serves as a prodrug for delivering active therapeutic agents. It has been investigated for its potential in treating conditions associated with kallikrein inhibition, such as hereditary angioedema. The compound's structure allows for controlled release of the active moiety upon metabolic conversion, enhancing bioavailability and therapeutic efficacy .
-
Antidiabetic Research :
- Recent studies have indicated that derivatives of isobutyric acid, including nitrophenyl compounds, exhibit antihyperglycemic effects through modulation of peroxisome proliferator-activated receptor gamma (PPARγ). In vitro assays demonstrated that these compounds can enhance insulin sensitivity, making them candidates for antidiabetic therapies .
- Anticoagulant Properties :
Biochemical Mechanisms
- Enzyme Inhibition :
- Molecular Docking Studies :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity. The ester group can be hydrolyzed by esterases, releasing the active components . These interactions can affect various biochemical pathways, making the compound useful in research and development .
Comparison with Similar Compounds
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate can be compared with similar compounds such as:
1-isobutanoyloxyethyl p-nitrophenyl carbonate: This compound has a similar structure but different reactivity due to the presence of a carbonate group.
Gabapentin enacarbil: This compound is used as a prodrug for gabapentin and has a similar ester linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS No. 194995-47-6) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a nitrophenoxy group that may contribute to its biological effects. The compound's lipophilicity suggests good membrane permeability, which is crucial for its bioactivity.
Structural Formula
The structural formula can be represented as follows:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. The compound shows potential for oral bioavailability due to its lipophilic nature, which allows it to cross biological membranes effectively.
In Vitro Studies
Recent studies have evaluated the in vitro biological activity of related compounds, providing insights into the potential effects of this compound:
- Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines, suggesting a possible anticancer mechanism .
- Insulin Sensitization : In vitro assays have demonstrated that certain derivatives can increase the expression of GLUT-4 and PPARγ in adipocytes, indicating their role in enhancing insulin sensitivity .
Case Study 1: Anticancer Activity
A study involving a series of nitro compounds similar to this compound reported significant cytotoxic effects against human leukemia cells (HL-60). The study highlighted the importance of the nitro group in enhancing biological activity.
Case Study 2: Antidiabetic Potential
Another investigation focused on the antihyperglycemic effects of structurally related compounds. Results indicated that these compounds could modulate insulin signaling pathways effectively, making them candidates for further development as antidiabetic agents .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO7/c1-8(2)12(15)19-9(3)20-13(16)21-11-6-4-10(5-7-11)14(17)18/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKGARIWNYRANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597768 | |
Record name | 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194995-47-6 | |
Record name | 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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